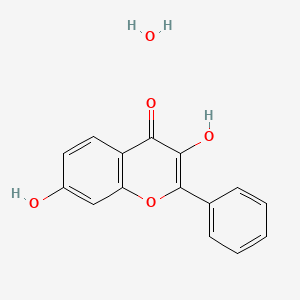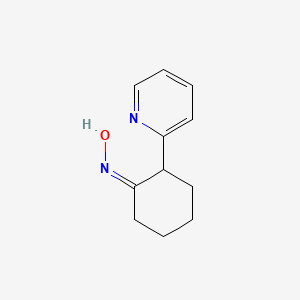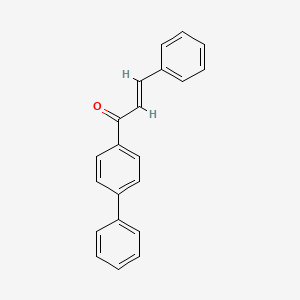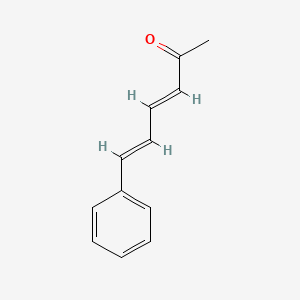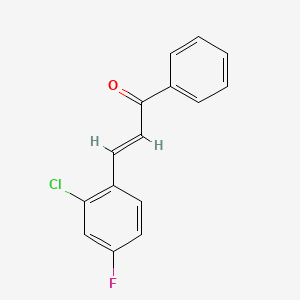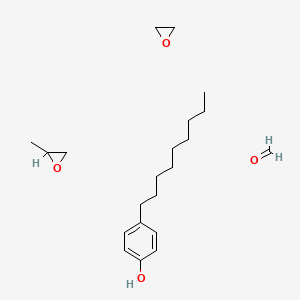
Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane is a complex chemical compound created through the polymerization of formaldehyde, methyloxirane, 4-nonylphenol, and oxirane . This compound is known for its strong-smelling, colorless gas form, which is widely used in the production of resins, plastics, and textile finishes .
準備方法
The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :
Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.
Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.
Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.
Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.
化学反応の分析
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :
Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.
Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.
Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.
作用機序
The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.
類似化合物との比較
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :
Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.
Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.
The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
63428-92-2 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC名 |
formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2 |
InChIキー |
ONPRBEMSCGIAGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Key on ui other cas no. |
63428-92-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



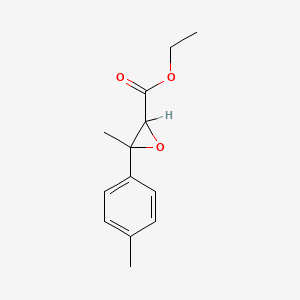
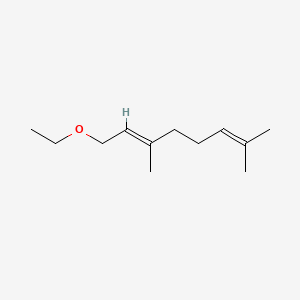
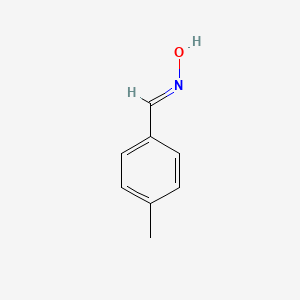
![4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline](/img/structure/B1624128.png)
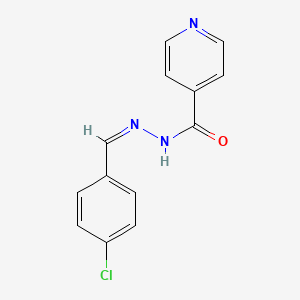
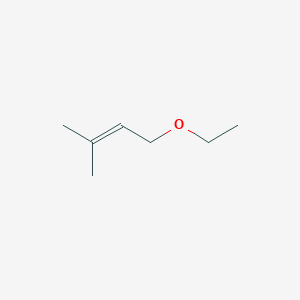
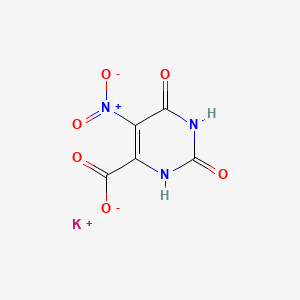
![N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide](/img/structure/B1624133.png)
